![molecular formula C19H28N4O7 B12590606 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline CAS No. 573690-71-8](/img/structure/B12590606.png)
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl-glycyl sequence, with a prop-2-en-1-yloxycarbonyl group attached
准备方法
The synthesis of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves several steps, starting with the protection of amino groups using the prop-2-en-1-yloxycarbonyl group. The synthetic route typically includes the following steps:
Protection of Amino Groups: The amino groups of the proline and alanine residues are protected using the prop-2-en-1-yloxycarbonyl group.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic conditions to yield the final peptide.
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.
化学反应分析
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxycarbonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of complex peptides and as a building block for more intricate molecular structures.
Biology: It is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of peptide-based materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its action may include signal transduction pathways and metabolic pathways, depending on the specific application.
相似化合物的比较
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can be compared with other similar compounds, such as:
1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-prolyl-L-proline: This compound has a similar structure but with a different protecting group.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is used in bioorthogonal reactions and has a similar protecting group but different amino acid residues.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the prop-2-en-1-yloxycarbonyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
573690-71-8 |
|---|---|
分子式 |
C19H28N4O7 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
(2S)-1-[2-[[(2S)-2-[[(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H28N4O7/c1-3-10-30-19(29)23-9-4-6-13(23)17(26)21-12(2)16(25)20-11-15(24)22-8-5-7-14(22)18(27)28/h3,12-14H,1,4-11H2,2H3,(H,20,25)(H,21,26)(H,27,28)/t12-,13-,14-/m0/s1 |
InChI 键 |
LQHFXIRGOYXVPO-IHRRRGAJSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC=C |
规范 SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
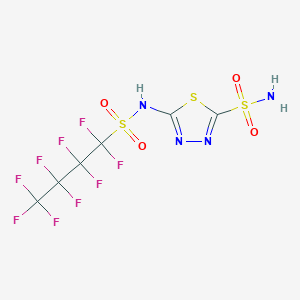
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
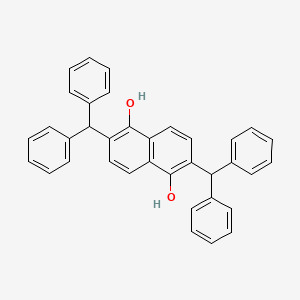
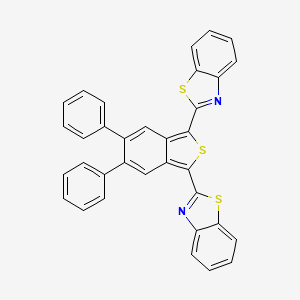
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
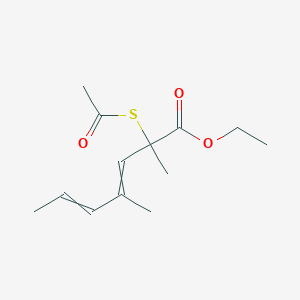
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
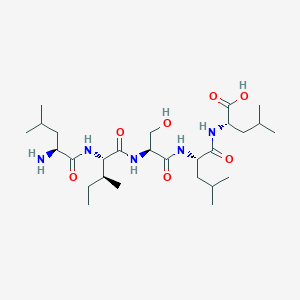
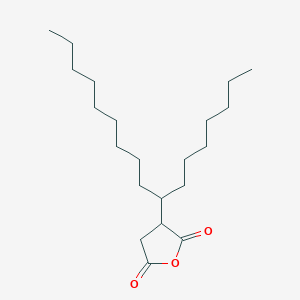
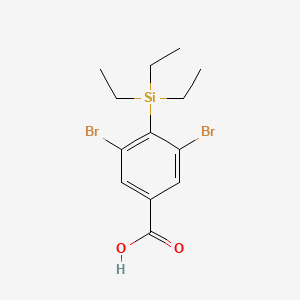
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)


